N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a bromothiophene moiety and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-(4-methylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major products are typically the corresponding sulfoxides or sulfones.
Reduction: The major products are the corresponding alcohols or amines.
Substitution: The major products are the substituted thiophene derivatives.
Scientific Research Applications
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
Uniqueness
N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of both a bromothiophene moiety and a methylphenoxy group. This combination imparts specific chemical and biological properties that differentiate it from other similar compounds. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H13BrN2O2S |
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Molecular Weight |
353.24 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C14H13BrN2O2S/c1-10-2-4-11(5-3-10)19-9-14(18)17-16-8-12-6-7-13(15)20-12/h2-8H,9H2,1H3,(H,17,18)/b16-8+ |
InChI Key |
XBVOJOGRMITGLD-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(S2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(S2)Br |
Origin of Product |
United States |
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